3,7-dihydropurin-6-one

Description

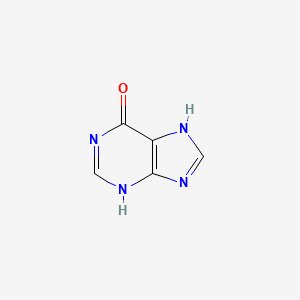

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL |

Source

|

| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 |

Source

|

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C |

Source

|

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sophisticated Synthetic Methodologies for 3,7 Dihydropurin 6 One and Its Chemically Modified Analogues

Chemical Synthesis Approaches for the Core Purine (B94841) Scaffold

The construction of the fundamental purine ring system can be achieved through various chemical strategies, adaptable to both solution-phase and solid-support methodologies.

Solution-Phase Synthetic Routes

The Traube purine synthesis, first introduced in 1900, remains a versatile and widely used method for creating the purine scaffold. drugfuture.comslideshare.netthieme-connect.de This approach typically involves the construction of an imidazole (B134444) ring onto a functionalized pyrimidine (B1678525) precursor. thieme-connect.de The process starts with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon unit source, such as formic acid or chlorocarbonic ester, to form the fused purine ring system. drugfuture.comslideshare.netscribd.com

A common sequence in the Traube synthesis involves:

Nitrosation: Introduction of a nitroso group at the 5-position of a 4-aminopyrimidine (B60600) derivative. scribd.compharmaguideline.com

Reduction: The nitroso group is reduced to an amino group, yielding a 4,5-diaminopyrimidine. drugfuture.compharmaguideline.com

Cyclization: The resulting diamine is heated with a cyclizing agent like formic acid to close the imidazole ring. thieme-connect.detandfonline.com

For instance, hypoxanthine (B114508) can be synthesized by heating 4,5-diamino-6-hydroxypyrimidine-2-sulfinic acid in dry formic acid, which facilitates both the removal of the sulfinic acid group and the imidazole ring formation. tandfonline.com Another approach involves heating 4-aminoimidazole-5-carboxamide (AICA) in formamide (B127407) to yield hypoxanthine. researchgate.net

Table 1: Comparison of Selected Solution-Phase Cyclization Reagents for Purine Synthesis

| Cyclizing Reagent | Resulting 8-Position Substituent | Typical Conditions | Reference |

| Formic Acid | Hydrogen | Reflux | thieme-connect.detandfonline.com |

| Formamide | Hydrogen | High Temperature | researchgate.net |

| Orthoesters | Alkyl/Aryl | Acid/Anhydride Mixture | thieme-connect.de |

| Urea (B33335) | 8-oxo (Xanthine) | Fusion (High Heat) | researchgate.net |

Solid-Support Synthetic Strategies

Solid-phase synthesis (SPS) offers a streamlined approach for generating libraries of purine derivatives by anchoring a starting material to a polymer resin and carrying out subsequent reactions. acs.orgfrontiersin.org This methodology simplifies purification, as excess reagents and byproducts are washed away after each step.

A typical solid-phase strategy for purines may start with coupling a pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, to a resin like the Rink amide resin. researchgate.net Subsequent steps involve the sequential displacement of the chloro groups and reduction of the nitro group to an amine. The resulting resin-bound diamine can then be cyclized to form the purine ring. researchgate.net Another approach utilizes a Wang resin, an acid-labile support, for the traceless synthesis of 6-oxopurines like hypoxanthine. acs.org

The efficiency of SPS is highly dependent on the choice of resin, linkers, and reaction conditions. For example, the Backbone Amide Linker (BAL) can be used to anchor a growing compound, facilitating reaction optimization. sci-hub.st

Enzymatic and Biocatalytic Synthesis of Purine Derivatives

Enzymes offer a highly selective and efficient alternative to traditional chemical synthesis for producing purine derivatives, particularly nucleosides and nucleotides. mdpi.com

Nucleoside and Nucleotide Formation

The formation of inosine (B1671953), the nucleoside of hypoxanthine, is a key process in purine metabolism. wikipedia.org This conversion is catalyzed by several enzymes:

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible reaction between hypoxanthine and ribose-1-phosphate (B8699412) to form inosine. nih.govpatsnap.com PNP exhibits loose substrate selectivity, allowing it to be used for the synthesis of various unnatural nucleosides. rsc.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): In the purine salvage pathway, HGPRT directly converts hypoxanthine and 5-phosphoribosyl-alpha-pyrophosphate (PRPP) into inosine monophosphate (IMP). hmdb.camicrobenotes.com

Adenosine (B11128) Deaminase (ADA): This enzyme irreversibly converts adenosine into inosine through hydrolytic deamination. nih.govresearchgate.net

5'-Nucleotidase: This enzyme catalyzes the dephosphorylation of inosine monophosphate (IMP) to form inosine. nih.gov

Biocatalytic approaches, often using immobilized enzymes in continuous flow systems, are being developed for the efficient and green synthesis of purine nucleoside esters and other analogues. tandfonline.comnih.gov

Cascade Reactions in Biosynthesis

Hypoxanthine and its nucleotide form, inosine monophosphate (IMP), are central intermediates in the de novo and salvage pathways of purine biosynthesis. frontiersin.org

The de novo synthesis pathway is a multi-step enzymatic cascade that builds the purine ring from simple precursors like amino acids, CO2, and one-carbon units. microbenotes.commdpi.com The pathway begins with ribose-5-phosphate (B1218738) and culminates in the formation of IMP, which contains the hypoxanthine base. microbenotes.comnews-medical.net IMP then serves as the branch point for the synthesis of adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.comyoutube.com

The key steps leading to IMP formation include:

Activation of ribose-5-phosphate to form 5-phosphoribosyl-alpha-pyrophosphate (PRPP). microbenotes.comnews-medical.net

A series of 10 subsequent enzymatic reactions that build the purine ring onto the PRPP scaffold. wikipedia.org

The purine salvage pathway provides a more energy-efficient route by recycling purine bases, like hypoxanthine, derived from the degradation of nucleic acids. microbenotes.com The enzyme HGPRT is crucial in this pathway, directly converting hypoxanthine back into IMP. hmdb.camicrobenotes.com

Derivatization Strategies and Functional Group Transformations

Once the hypoxanthine core is synthesized, it can be chemically modified to create a diverse range of analogues. A primary reaction is the conversion of hypoxanthine to other purines. For instance, xanthine (B1682287) oxidase catalyzes the oxidation of hypoxanthine, first to xanthine and then to uric acid. wikipedia.orgresearchgate.net This enzymatic transformation is a key step in purine degradation. hmdb.ca

Chemical derivatization can target various positions on the purine ring. For example, the chlorine atom in 6-chloropurine, which can be synthesized from hypoxanthine, is a versatile leaving group that can be displaced by nucleophiles like thiols to introduce new functional groups. acs.org These transformations are essential for creating libraries of purine analogues for biological screening. acs.org

Synthesis of Substituted 3,7-Dihydropurin-6-one Analogues

A foundational and historically significant method for the synthesis of the xanthine core is the Traube synthesis. biointerfaceresearch.comnih.gov This versatile method typically begins with the condensation of a substituted urea with cyanoacetic acid to form a cyanoacetyl urea intermediate. Subsequent treatment with an alkali induces ring closure to afford a 6-aminouracil (B15529) derivative. biointerfaceresearch.com This intermediate is then nitrosated, reduced to the corresponding 5,6-diaminouracil (B14702), and finally cyclized with a one-carbon unit source, such as formic acid or an aldehyde, to construct the imidazole ring of the purine system. nih.gov

Modern adaptations of this classical route, as well as other synthetic strategies, have enabled the preparation of a vast library of substituted this compound analogues. These methodologies often involve the cyclization of appropriately substituted 5,6-diaminouracils with various reagents to introduce diversity at the C8 position. For instance, reaction with carboxylic acids, aldehydes, or their derivatives can lead to a range of 8-substituted xanthines. nih.gov

Furthermore, direct substitution on a pre-formed xanthine scaffold is a common strategy to introduce various functional groups. For example, halogenation at the C8 position, often with reagents like N-chlorosuccinimide or N-bromosuccinimide, provides a key intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. mdpi.com

The following table summarizes various synthetic methodologies for preparing substituted this compound analogues, highlighting the starting materials, key reagents, and the nature of the resulting substitutions.

| Starting Material | Key Reagents/Reaction Type | Position of Substitution | Type of Substituent | Reference |

|---|---|---|---|---|

| 5,6-Diamino-1,3-dimethyluracil | Substituted Aldehyde, Thionyl Chloride (Oxidative Cyclization) | C8 | Aryl/Heteroaryl | nih.gov |

| 1,3-Dialkyl-5,6-diaminouracil | Substituted Phenoxy Acetic Acid, EDAC (Amide Formation and Cyclization) | C8 | Phenoxymethyl | nih.gov |

| 8-Bromocaffeine | Aryl(hetaryl)boronic acids (Suzuki-Miyaura Cross-Coupling) | C8 | Aryl/Heteroaryl | mdpi.com |

| Theobromine | Propargyl Bromide, K2CO3 (N-alkylation) | N1 | Propargyl | mdpi.com |

| Theophylline | 4-(But-3-yn-1-yl)oxy-but-1-yne, K2CO3 (N-alkylation) | N7 | Butynyl-oxy-butynyl | mdpi.com |

| 6-Aminouracil | Alkylation, Nitrosation, Reduction, Condensation with Cinnamic Acid, Cyclization | N3, C8 | Propyl, Styryl | nih.gov |

Regioselective Modifications and Protecting Group Chemistry

The presence of multiple reactive nitrogen atoms in the this compound scaffold presents a significant challenge in achieving regioselective modifications, particularly alkylation. Direct alkylation of xanthine derivatives often results in a mixture of isomers, with the N7 and N9 positions being the most common sites of reaction. nih.govub.edu The thermodynamically more stable N9-alkylated product often predominates over the N7 isomer. nih.gov

To overcome this lack of selectivity, various strategies have been developed, including the use of specific reaction conditions and protecting groups. For instance, a method for the direct N7-regioselective tert-alkylation of 6-substituted purines has been developed. nih.gov This method utilizes the reaction of an N-trimethylsilylated purine with a tert-alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4). nih.govacs.org The use of a bulky tert-alkyl group and the specific catalyst system favors the formation of the kinetically controlled N7 isomer. nih.gov It has been noted that this method is highly effective for tert-alkyl halides but fails for primary and secondary alkyl halides. nih.gov

Protecting group chemistry plays a crucial role in directing the regioselectivity of reactions on the purine core. By temporarily blocking one or more reactive sites, specific positions can be targeted for modification. For example, the N9 position can be protected, allowing for regioselective alkylation at the N7 position. acs.org Subsequent deprotection then yields the desired N7-substituted product. acs.org While the literature extensively covers the synthesis of various xanthine derivatives, detailed and systematic studies on the use of a wide range of protecting groups specifically for the N3 and N7 positions of this compound are less common. However, the principles of protecting group chemistry in purine synthesis are well-established and can be applied to this specific scaffold.

The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent modifications and the ease of its selective removal. Common protecting groups for nitrogen atoms in heterocyclic systems include acyl groups, carbamates (e.g., Boc, Cbz), and silyl (B83357) groups (e.g., TMS, TBDMS). The orthogonality of protecting groups is also a key consideration in multi-step syntheses, allowing for the selective deprotection of one group while others remain intact.

The following table provides an overview of strategies for regioselective modifications of the purine core, which are applicable to this compound.

| Target Position | Methodology | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| N7 | Direct tert-Alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl4 | Regioselective formation of the N7-tert-alkylated product | nih.govacs.org |

| N9 | Direct Alkylation | Alkyl halide, base (e.g., DBU, KOH), often leads to mixtures | Predominantly N9-alkylation, but often with N7-isomer byproduct | ub.edu |

| N9 | Microwave-assisted Alkylation | Alkyl bromide, (Bu)4NH4OH, microwave irradiation | Improved yields and regioselectivity for N9-alkylation | ub.edu |

| N7 | Transient Protection | Silylation of the purine ring followed by alkylation | Can influence the regioselectivity of the subsequent alkylation | nih.gov |

| N7 | Protection/Deprotection Strategy | Protection of N9, alkylation at N7, followed by deprotection of N9 | Unambiguous synthesis of N7-substituted purines | acs.org |

Mechanistic Enzymology and Metabolic Pathway Elucidation of 3,7 Dihydropurin 6 One

Role in Purine (B94841) Metabolism Pathways

Hypoxanthine (B114508) is a key node connecting the salvage, de novo synthesis, and catabolic pathways of purine metabolism. Its cellular concentration and conversion are tightly regulated to maintain nucleotide homeostasis.

The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleotides, thereby conserving energy. wellbeingmagazine.com Hypoxanthine is a primary substrate for this pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) catalyzes the conversion of hypoxanthine into inosine (B1671953) monophosphate (IMP). wellbeingmagazine.comresearchgate.netresearchgate.net This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate, which provides the ribose-5-phosphate (B1218738) moiety. wellbeingmagazine.com The resulting IMP is a precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks for DNA and RNA. wellbeingmagazine.comresearchgate.net By salvaging hypoxanthine, cells can efficiently replenish their purine nucleotide pools. nih.govphysiology.org In cases of HPRT deficiency, the reutilization of hypoxanthine is impaired, leading to its accumulation and subsequent excessive degradation to uric acid. nih.govjci.org

The de novo synthesis pathway builds purine nucleotides from simpler precursors. The salvage and de novo pathways are reciprocally regulated, and hypoxanthine plays a role in this control. Physiologic concentrations of hypoxanthine are sufficient to regulate the rate of de novo purine synthesis. nih.gov Studies in human bone marrow cells have shown that as the concentration of hypoxanthine increases, the rate of total de novo purine synthesis significantly declines. nih.govcloudfront.net This regulation is linked to the consumption of PRPP by the HPRT-mediated salvage of hypoxanthine. researchgate.net When the salvage pathway is active, it competes for PRPP, a key substrate required for the initial, rate-limiting step of the de novo pathway. This feedback mechanism ensures that the energetically demanding de novo synthesis is suppressed when sufficient purines are available for recycling through the salvage pathway. jci.org

When not reutilized by the salvage pathway, hypoxanthine enters the terminal catabolic pathway for purines. researchgate.net This two-step process is catalyzed by the single enzyme, xanthine (B1682287) oxidoreductase (XOR). wikipedia.orgyoutube.com In the first step, XOR hydroxylates hypoxanthine to form xanthine. physiology.orgwikipedia.orgresearchgate.net The same enzyme then catalyzes the further hydroxylation of xanthine to produce the final end product of purine metabolism in humans, uric acid. physiology.orgresearchgate.netwikipedia.org These oxidative hydroxylation reactions occur sequentially, with xanthine accumulating as an intermediate during the process. nih.govnih.gov The oxygen atom incorporated into the purine ring during this process is derived from water, not molecular oxygen. wikipedia.orgresearchgate.net The accumulation of hypoxanthine, particularly under hypoxic conditions, followed by its rapid oxidation upon reoxygenation, can lead to a burst in uric acid production. mdpi.comnih.gov

Table 1: Key Reactions of Hypoxanthine in Purine Metabolism This table is interactive. You can sort and filter the data.

| Pathway | Substrate(s) | Enzyme | Product(s) | Metabolic Role |

|---|---|---|---|---|

| Purine Salvage | Hypoxanthine, PRPP | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Inosine monophosphate (IMP), Pyrophosphate | Nucleotide recycling and synthesis |

| Purine Degradation | Hypoxanthine, H₂O, O₂ | Xanthine Oxidoreductase (XOR) | Xanthine, H₂O₂ | Purine catabolism |

| Purine Degradation | Xanthine, H₂O, O₂ | Xanthine Oxidoreductase (XOR) | Uric acid, H₂O₂ | Final step of purine catabolism |

Enzyme-Substrate Interactions: Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase is a large, complex metalloflavoprotein responsible for the final two steps of purine catabolism. researchgate.netpnas.org It contains a molybdenum cofactor (Moco) at its active site, which is the location of hypoxanthine and xanthine hydroxylation. wikipedia.orgnih.govpnas.org

X-ray crystallography has provided detailed insights into the active site of XOR and its interaction with substrates. nih.gov The active site is a solvent-accessible channel leading to the molybdenum center. pnas.org Crystal structures of bovine XOR in complex with hypoxanthine have revealed that the substrate can bind in two alternate orientations within the active site. nih.gov One orientation positions the C-2 carbon of hypoxanthine for nucleophilic attack, leading to the formation of xanthine. nih.gov The other orientation suggests a potential hydroxylation at the C-8 carbon. nih.gov The substrate is sandwiched between key phenylalanine residues (Phe914 and Phe1009), and specific hydrogen-bonding interactions occur with catalytically important residues like Arg880 and Glu802. researchgate.netresearchgate.netnih.gov These residues are crucial for correctly positioning the substrate for catalysis. nih.gov Structural studies with inhibitors have further elucidated the binding modes and helped in the rational design of drugs targeting this enzyme. pnas.orgnih.govnms.ac.jp

Table 2: Key Active Site Residues of Xanthine Oxidoreductase (XOR) in Substrate Binding

| Residue | Role in Catalysis | Reference |

|---|---|---|

| Arg880 | Stabilizes negative charge during reaction; positions substrate via hydrogen bonding. | researchgate.netnih.govnih.gov |

| Glu802 | Acts as a catalytic base; facilitates proton transfer and tautomerization. | researchgate.netnih.gov |

| Phe914 | Forms part of the binding pocket; interacts with the purine ring via stacking forces. | researchgate.netnih.gov |

| Phe1009 | Forms part of the binding pocket; interacts with the purine ring via stacking forces. | researchgate.netnih.gov |

| Glu1261 | Proposed to abstract a proton from the Mo-OH group to initiate nucleophilic attack. | researchgate.netnih.gov |

Kinetic and spectroscopic studies have been instrumental in elucidating the mechanism of hypoxanthine hydroxylation by XOR. The reaction is initiated by a base-assisted nucleophilic attack from a hydroxyl group coordinated to the molybdenum center onto a carbon atom of the purine substrate. nih.govresearchgate.net This is accompanied by the transfer of a hydride from the substrate to a sulfur ligand on the molybdenum, reducing the metal from Mo(VI) to Mo(IV). pnas.orgresearchgate.net

Kinetic analyses based on UV-visible spectroscopy have confirmed that the conversion of hypoxanthine to uric acid proceeds sequentially, with xanthine accumulating as an intermediate. nih.govnih.gov These studies allow for the determination of kinetic parameters for both steps of the reaction. nih.gov Despite crystallographic data suggesting two possible binding orientations for hypoxanthine, kinetic experiments demonstrate that the reaction is highly specific, with over 98% of hypoxanthine being hydroxylated at the C-2 position to form xanthine, rather than at the C-8 position. nih.gov This high specificity is attributed largely to the intrinsic differences in the reactivity of the two carbon sites. nih.gov

Computational Approaches to XOR Reaction Mechanisms (e.g., QM/MM)

The oxidation of hypoxanthine to xanthine and subsequently to uric acid is catalyzed by xanthine oxidoreductase (XOR), a complex molybdenum-containing enzyme. escholarship.orgnih.govchemrxiv.orgacs.orgchemrxiv.org Understanding the precise mechanism of this reaction at an atomic level has been greatly advanced by computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. nih.govnih.gov These studies provide insights that are often inaccessible through experimental techniques alone. nih.gov

QM/MM simulations model the enzymatic reaction by treating the active site—comprising the molybdenum cofactor (Moco) and the substrate (hypoxanthine)—with high-accuracy quantum mechanics, while the rest of the protein environment is described using classical molecular mechanics. nih.gov This approach has been instrumental in elucidating the multi-step process of hypoxanthine hydroxylation. Computational studies have confirmed that the reaction mechanism is stepwise. nih.govsci-hub.box The process involves a nucleophilic attack on a carbon atom of the purine ring by a hydroxyl group coordinated to the molybdenum atom, followed by a hydride transfer from the substrate to the Moco. nih.govebi.ac.uk

These computational models have been used to investigate several aspects of the XOR-catalyzed reaction:

Substrate Orientation: The orientation of hypoxanthine within the active site is critical for catalysis. escholarship.org QM/MM studies have helped resolve controversies regarding substrate binding, suggesting that while multiple orientations might be possible, only specific conformations are kinetically active. sci-hub.boxacs.org

Reaction Barriers: Calculations can determine the energy barriers for different proposed mechanistic pathways, allowing researchers to identify the most favorable route. acs.org For the natural substrate hypoxanthine, calculated QM/MM barrier energies for the reduction half-reaction are in the range of 10–18.3 kcal/mol, which aligns well with experimental kcat values of 10–16 s⁻¹. nih.gov

Tautomeric States: The reactivity of hypoxanthine is strongly dependent on its tautomeric form. Computational studies can analyze different tautomers and their respective reaction pathways to determine which is most likely to undergo oxidation. acs.org

Mutational Analysis of Active Site Residues and Cofactor Variations

Site-directed mutagenesis combined with kinetic analysis and computational modeling provides a powerful tool for understanding the function of specific amino acid residues and cofactor components in the XOR-catalyzed oxidation of hypoxanthine.

Active Site Residues: Several amino acid residues within the XOR active site are crucial for substrate binding and catalysis. Mutating these residues can dramatically alter the enzyme's activity and substrate specificity. For instance, two key residues, Glutamate 803 (Glu803) and Arginine 881 (Arg881) in human XOR, play a significant role. nih.gov

Glu803: Mutation of this residue to valine (E803V) almost completely eliminates the enzyme's ability to oxidize hypoxanthine. nih.govresearchgate.net This suggests Glu803 is essential for activating the substrate.

Arg881: Replacing this residue with methionine (R881M) results in a mutant enzyme that loses its activity towards xanthine but retains some ability to oxidize hypoxanthine. researchgate.net The interaction between Arg881 and the substrate is considered crucial for the efficient hydroxylation of the second position on the purine ring. nih.gov

Cofactor Variations: The molybdenum cofactor (Moco) is the catalytic heart of XOR. frontiersin.org It contains a terminal sulfido ligand that is critical for the reaction. Computational QM/MM studies have explored the effect of modifying this cofactor. nih.govsci-hub.boxacs.orgacs.org

Oxo-for-Sulfido Substitution: Replacing the natural sulfido (=S) ligand with an oxo (=O) ligand leads to a substantial increase in the calculated energy barriers for the reaction. nih.govsci-hub.boxacs.org This is consistent with experimental observations that this modified form of the enzyme is inactive. nih.govsci-hub.boxacs.org

Selenido-for-Sulfido Substitution: Conversely, replacing the sulfur with selenium (a selenido ligand) is predicted to lower the reaction barriers, suggesting that this form of the enzyme would have higher activity. nih.govsci-hub.boxacs.org

The table below summarizes the effects of key mutations on XOR activity with purine substrates.

| Mutation/Variation | Enzyme | Effect on Activity with Hypoxanthine | Effect on Activity with Xanthine | Reference(s) |

| Glu803 -> Val (E803V) | Human XOR | Activity almost completely abrogated | Very weak activity remains | researchgate.net, nih.gov |

| Arg881 -> Met (R881M) | Human XOR | Slight activity retained | Activity lacked | researchgate.net |

| Glu802 -> Gln | Bacterial XOR | Lower overall activity | Follows a different pathway | nih.govsci-hub.boxacs.org |

| Sulfido -> Oxo Ligand | Molybdenum Cofactor | Inactivity (computationally predicted high barrier) | Inactivity | nih.gov, acs.org, sci-hub.box |

| Sulfido -> Selenido Ligand | Molybdenum Cofactor | Higher activity (computationally predicted low barrier) | Higher activity | nih.gov, acs.org, sci-hub.box |

Broader Metabolic and Cellular Contexts

Metabolic Flux Studies and Pathway Regulation

Hypoxanthine is a central intermediate in purine metabolism, connecting the de novo synthesis, salvage, and degradation pathways. nih.gov Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system, providing a dynamic view of how cells process metabolites like hypoxanthine. wikipedia.org By using stable isotope tracers, such as ¹³C-labeled hypoxanthine, researchers can track the fate of the molecule through various interconnected pathways. nih.gov

Such studies have revealed that exogenous hypoxanthine plays a key role in the synthesis of uric acid. oup.com The purine salvage pathway, which is energetically more favorable than de novo synthesis, recycles purine bases like hypoxanthine. nih.govmdpi.com The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine back into inosine 5′-monophosphate (IMP), re-integrating it into the nucleotide pool. nih.govnih.gov

The regulation of these pathways is tightly controlled to maintain purine homeostasis. columbia.edu

Feedback Inhibition: The de novo synthesis pathway is subject to feedback inhibition by its end products, including adenine (B156593) and guanine (B1146940) nucleotides, which are downstream of IMP. mdpi.comcolumbia.edu

Substrate Availability: The rate of the salvage pathway is influenced by the availability of its substrates, hypoxanthine and 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). nih.gov High concentrations of hypoxanthine can suppress the de novo synthesis pathway, indicating a preference for the salvage route. cloudfront.net In human marrow cells, increasing the hypoxanthine concentration from 0 to 10 microM can reduce the rate of total de novo purine synthesis by 81%. cloudfront.net

Involvement in Cellular Signaling Pathways

Beyond its role in core metabolism, hypoxanthine has been identified as a signaling molecule, particularly in the context of cancer biology. Recent research has shown that hypoxanthine can act as a metastasis-associated metabolite. nih.gov

In breast cancer cells, hypoxanthine has been shown to:

Promote Epithelial-Mesenchymal Transition (EMT): Treatment of non-invasive breast cancer cells (MCF-7) with hypoxanthine induced significant EMT effects, characterized by a decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker N-cadherin. nih.gov

Enhance Cell Migration and Invasion: Hypoxanthine significantly increased the migration and invasion capabilities of cancer cells. nih.gov This effect is linked to an increased expression of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix. nih.gov

Stimulate Angiogenesis: The compound was found to have pro-angiogenic effects by increasing the gene expression of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). nih.gov

The mechanism appears to be linked to the production of reactive oxygen species (ROS) during the conversion of hypoxanthine to uric acid by XOR, which can influence signaling pathways that control cell motility and invasion. nih.gov

Response to Environmental Stressors: Hypoxia Effects

Hypoxia, or low oxygen availability, profoundly alters cellular metabolism, including the purine pathway. A key consequence of hypoxia is the accumulation of hypoxanthine. nih.govscielo.org.mx This occurs because the lack of oxygen impairs the complete breakdown of ATP for energy, leading to an accelerated degradation of adenosine monophosphate (AMP) into hypoxanthine. nih.gov

The interplay between hypoxia and hypoxanthine metabolism is complex and involves the master regulator of the oxygen-sensing pathway, Hypoxia-Inducible Factor (HIF).

Hypoxanthine Accumulation: Under hypoxic conditions, the rate of purine degradation and salvage decreases due to energy deficiency, leading to a buildup of hypoxanthine. nih.govphysiology.org

Xanthine Oxidase and HIF-1α Activation: Intermittent hypoxia can activate xanthine oxidase (XO). plos.orgnih.govnih.gov The ROS generated by XO during the oxidation of accumulated hypoxanthine can stabilize and activate HIF-1α. plos.orgnih.govresearchgate.net This creates a feedback loop, as HIF-1α itself can upregulate enzymes involved in purine metabolism, including xanthine dehydrogenase (XDH). nih.govoup.com

HIF-2α Degradation: In contrast to its effect on HIF-1α, ROS generated by XO under intermittent hypoxia can also lead to the degradation of HIF-2α via a calcium-dependent protease pathway. nih.gov

This hypoxia-driven accumulation of hypoxanthine and subsequent activation of XO is not just a metabolic shift but a critical signaling cascade that influences cellular adaptation to low oxygen, inflammation, and oxidative stress. nih.govnih.gov

Chemical Biology Applications of 3,7 Dihydropurin 6 One Derivatives

Design and Synthesis of Chemically-Derived Probes

The development of chemical probes derived from 3,7-dihydropurin-6-one (isoguanine) is essential for interrogating biological systems. olemiss.edu The synthesis of these molecular tools often involves modifying the core isoguanine (B23775) structure to incorporate reporter groups, such as fluorescent tags or reactive moieties for bioconjugation, without compromising their biological activity.

Historically, the synthesis of isoguanine itself was first achieved by Fischer in 1897. Modern synthetic strategies for creating isoguanine derivatives can be broadly categorized into three main approaches:

Functional Group Introduction: This involves modifying an existing heterocycle. For example, 2,6-diaminopurine can be treated with nitrous acid to yield isoguanine. This method has been successfully applied to synthesize various glycosylated derivatives, such as 9-β-D-ribofuranosyl-isoguanine (isoguanosine).

Guanosine (B1672433) as a Starting Material: This approach modifies guanosine to exchange the positions of the C2 amino group and the C6 carbonyl group.

Heterocycle Construction: This involves building the purine (B94841) ring system from simpler precursors like aminoimidazole-carboxamide ribonucleotide (AICA riboside).

A significant advancement in creating probes involves designing derivatives with reactive groups suitable for bioconjugation. For instance, isoguanosine analogues with a carboxylate group at the C2 position have been synthesized. This reactive handle can be used for further conjugation with fluorescent amines, enabling the creation of traceable probes to study interactions like DNA-protein crosslinking. researchgate.net Another strategy involves synthesizing derivatives that can participate in copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry, allowing for the attachment of various payloads, such as moieties for targeting specific cellular organelles. ljmu.ac.uk

The synthesis of these probes is a multi-step process, often requiring protection and deprotection strategies to achieve the desired final product. The purity and identity of the synthesized probes are typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netmdpi.com

Investigation of Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of various enzymes, providing insights into their mechanisms of action and therapeutic potential. A key target is xanthine (B1682287) oxidase (XO), an enzyme involved in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comwikipedia.org Overactivity of XO can lead to hyperuricemia and gout. frontiersin.org

The inhibitory effect of various compounds, including purine analogues, on xanthine oxidase is typically assessed through kinetic studies. mdpi.com These studies measure the rate of uric acid formation, often by high-performance liquid chromatography (HPLC), in the presence and absence of the inhibitor. nih.gov The mechanism of inhibition—whether competitive, noncompetitive, uncompetitive, or mixed—is determined by analyzing how the inhibitor affects the enzyme's kinetic parameters, Michaelis constant (KM) and maximum velocity (Vmax). youtube.comnih.gov

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent KM but does not affect Vmax. nih.gov

Noncompetitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, and can bind to both the free enzyme and the enzyme-substrate complex. This decreases the apparent Vmax without changing the KM. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition leads to a decrease in both the apparent Vmax and the apparent KM. nih.govyoutube.com

While specific kinetic data for this compound derivatives as XO inhibitors are not extensively detailed in the provided context, the general approach involves determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify potency. For example, studies on other classes of inhibitors like flavonoids have revealed IC50 values in the low micromolar range, indicating potent inhibition. nih.gov

Another important enzyme target is 8-oxoguanine DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway that removes oxidized purine bases like 8-oxoguanine (8-OG) from DNA. nih.govnih.gov Inhibition of OGG1 is a promising strategy in cancer therapy. Small molecule inhibitors have been developed and optimized, resulting in potent compounds with IC50 values in the nanomolar range. nih.gov For instance, the optimized inhibitor SU0268, a tetrahydroquinoline derivative, showed an IC50 of 0.059 µM and was confirmed to bind directly to the OGG1 enzyme. nih.govnist.gov Such inhibitors are crucial tools for studying the role of DNA repair pathways in disease. nih.gov

| Inhibitor Class | Target Enzyme | Typical Inhibition Mechanism | Reported Potency (Example) |

|---|---|---|---|

| Flavonoids (e.g., Luteolin, Kaempferol) | Xanthine Oxidase (XO) | Mixed-type | IC50: 0.40 to 5.02 µM nih.gov |

| Tetrahydroquinoline Derivatives (e.g., SU0268) | 8-Oxoguanine DNA Glycosylase (OGG1) | Noncovalent binding | IC50: 0.059 µM nih.gov |

Interactions with Biological Macromolecules and Cellular Systems

Derivatives of this compound can interact with and modulate the function of various proteins, primarily through mechanisms of competitive or allosteric inhibition of enzymes. nih.gov By binding to the active site or an allosteric site, these compounds can alter the protein's conformation and catalytic activity, thereby influencing cellular pathways. nih.govnih.gov

The inhibition of enzymes like xanthine oxidase and OGG1 are prime examples of how these derivatives modulate protein function. nih.govnih.gov In the case of competitive inhibitors, the molecule structurally mimics the natural substrate and binds to the enzyme's active site, preventing the substrate from binding and catalysis from occurring. youtube.comyoutube.com Noncompetitive inhibitors bind to a different site on the protein (an allosteric site), inducing a conformational change that reduces the enzyme's efficiency, even when the substrate is bound. youtube.comnih.gov

The binding of these small molecules to proteins can be studied using various biophysical techniques. Surface plasmon resonance (SPR), for example, can confirm direct binding between an inhibitor and an enzyme, as was shown for the OGG1 inhibitor SU0268. nih.gov These interactions are critical for the development of selective modulators that can target specific proteins involved in disease pathways with high precision. nih.gov

This compound (isoguanine) and its nucleoside, isoguanosine, play a notable role in the context of nucleic acid metabolism, particularly as a marker of oxidative stress and as a component in synthetic genetic systems.

Isoguanine is not a typical precursor for nucleoside biosynthesis in mammals; for instance, it cannot be utilized as a primary purine source by Lactobacillus casei or be integrated into the nucleic acids of mice. However, it is formed in DNA as a product of oxidative damage to adenine (B156593). wikipedia.org Reactive oxygen species can modify adenine residues within DNA to produce isoguanine, which has been detected in isolated human chromatin and in cells exposed to oxidative conditions. This conversion is significant because isoguanine can cause mispairing during DNA replication, leading to mutations. wikipedia.org The presence of isoguanine in DNA can therefore interfere with normal nucleic acid metabolism and repair processes. nih.gov

Furthermore, isoguanine and its derivatives are key components in the field of synthetic biology for creating unnatural, or expanded, genetic systems. Isoguanine can form a specific base pair with isocytosine or 5-methylisocytosine through a hydrogen bonding pattern that is distinct from the natural Watson-Crick pairs (A-T and G-C). wikipedia.orgoup.comnih.gov This orthogonal base pair can be incorporated into DNA and RNA, effectively expanding the genetic alphabet. wikipedia.org The ability of DNA polymerases to replicate nucleic acids containing these non-natural base pairs has been studied, providing insights into the fundamental mechanisms of DNA synthesis. oup.comnih.gov This research opens possibilities for creating novel biological molecules and systems with expanded functions.

Advanced Spectroscopic and Crystallographic Characterization of 3,7 Dihydropurin 6 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For 3,7-dihydropurin-6-one, the ¹H NMR spectrum provides distinct signals corresponding to each unique proton. The chemical shift (δ) of a proton is influenced by its local electronic environment, with electron-withdrawing groups causing a downfield shift to higher ppm values.

In aqueous solutions, the protons attached to nitrogen atoms (N-H) and the exocyclic amino group (-NH₂) often undergo exchange with the solvent, which can lead to broad signals or their absence from the spectrum. The most distinct and readily assigned signal is typically that of the proton at the C8 position of the purine (B94841) ring.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) ppm |

| H8 | ~7.5 - 7.9 |

| NH / NH₂ | Variable, often broad |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

In studies involving isoguanine (B23775) incorporated into DNA duplexes, the imino protons involved in hydrogen bonding (e.g., iG:C base pairs) become observable, typically in the 10-14 ppm range, providing direct evidence of base pairing and structural stability.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Although ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of its spectra. The chemical shifts of the carbon atoms in the purine ring system of isoguanine and its analogues are indicative of their chemical nature (e.g., aromatic, carbonyl).

While a definitive ¹³C NMR spectrum for the parent this compound is not readily found in seminal literature, data from its isomer, guanosine (B1672433), and a synthetic analogue, an 8-aza-7-deazaisoguanine 2'-deoxyribonucleoside, offer valuable insights into the expected chemical shifts. chemicalbook.comacs.org The carbonyl carbon (C2) is characteristically found far downfield.

Table 2: Comparative ¹³C NMR Chemical Shifts of Isoguanine Analogues

| Carbon Atom | 8-Aza-7-deazaisoguanine Deoxyribonucleoside (δ) ppm acs.org | Guanosine (Isomer) (δ) ppm chemicalbook.com |

| C2 | 158.0 | 153.7 |

| C4 | 151.8 | 151.3 |

| C5 | 96.9 | 116.7 |

| C6 | 154.2 | 156.8 |

| C8 | 136.9 | 135.6 |

Note: Data for analogues are presented to approximate the expected shifts for this compound.

Advanced Multi-dimensional NMR Techniques

To overcome the limitations of one-dimensional NMR, such as signal overlap and ambiguity in assignments, multi-dimensional NMR techniques are employed. These experiments provide correlation data that reveal the connectivity and spatial relationships between nuclei.

For isoguanine analogues, a suite of 2D NMR experiments is often used for complete structural assignment: acs.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbons of the purine ring that bear a proton (e.g., C8).

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for assigning quaternary carbons (those without attached protons), such as C2, C4, C5, and C6 in the purine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. This is particularly powerful for determining the three-dimensional structure of larger molecules like isoguanine-containing DNA or RNA duplexes. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds (e.g., stretching, bending), providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy

The key functional groups in isoguanine that give rise to characteristic IR absorption bands include the carbonyl group (C=O), the amine group (N-H), and the various bonds within the heterocyclic purine ring.

Table 3: Characteristic IR Absorption Bands for Guanine (B1146940) (Isomer of Isoguanine)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | -NH₂ and Ring N-H |

| ~1700 - 1650 | C=O Stretch | Carbonyl |

| 1650 - 1550 | C=C and C=N Stretch | Purine Ring Vibrations |

| 1550 - 1400 | N-H Bending | -NH₂ Scissoring |

Source: Data derived from NIST Chemistry WebBook for Guanine. nist.gov

Raman Spectroscopy (including SERS)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy, as different selection rules apply. A significant advancement is Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces. nih.gov SERS is particularly useful for analyzing purine bases at very low concentrations. nih.gov

The SERS spectra of purines are dominated by vibrations of the heterocyclic ring. For guanine, a strong band assigned to the ring-breathing mode is a prominent feature. nih.govmdpi.com It is expected that isoguanine would exhibit a similarly characteristic SERS spectrum. The precise frequencies of the vibrational modes in a SERS spectrum can be slightly shifted compared to a standard Raman spectrum due to interactions between the molecule and the metal surface. nih.gov

Table 4: Prominent SERS Bands for Guanine (Isomer of Isoguanine)

| Wavenumber (cm⁻¹) | Assignment |

| ~1570 | NH₂ Scissoring |

| ~1350 | In-plane N-H Bending |

| ~800 - 650 | Ring Breathing Mode |

Note: These assignments are based on SERS spectra of guanine and are expected to be similar for isoguanine. nih.govmdpi.com

The high sensitivity of SERS makes it a powerful tool for detecting purine metabolites and products of oxidative DNA damage, an area of significant relevance for isoguanine research. nih.gov

Electronic Spectroscopy for Excited State and Photophysical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the excited state and photophysical properties of this compound, also known as isoguanine. This method provides insights into the electronic transitions within the molecule upon absorption of ultraviolet or visible light, which is fundamental to understanding its photostability and photochemical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within its purine ring system. The position and intensity of these absorption maxima (λmax) are sensitive to environmental factors, particularly the pH of the solvent, due to the presence of multiple ionizable groups in the molecule.

Research has shown that the UV spectrum of isoguanine exhibits distinct shifts in its absorption bands in response to changes in pH. acs.org At a pH of 3.0, isoguanine shows a specific absorption pattern. As the pH is increased to 7.0 (neutral) and further to 11.0 (alkaline), both the wavelength of maximum absorbance and the molar absorptivity are altered, reflecting changes in the protonation state of the molecule. acs.org For instance, in an alkaline solution of 1 M NaOH, isoguanine displays absorption maxima at 240 nm and 292 nm. caymanchem.com This pH-dependent spectral behavior is crucial for understanding its potential interactions and stability in different biological and chemical environments. The transitions observed are typically associated with the conjugated π-system of the purine core.

| pH | λmax (nm) | Reference |

|---|---|---|

| 3.0 | Data not explicitly stated in search results | acs.org |

| 7.0 | Data not explicitly stated in search results | acs.org |

| 11.0 | Data not explicitly stated in search results | acs.org |

| In 1 M NaOH | 240, 292 | caymanchem.com |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure and function of this compound.

A detailed crystallographic study of isoguanine sulfate (B86663) monohydrate has provided significant insights into its solid-state structure. iucr.org The analysis revealed that the crystals belong to the monoclinic system with the space group A2/a. iucr.org The unit cell dimensions were determined to be a = 15.161 Å, b = 14.791 Å, and c = 7.080 Å, with a β angle of 101.04°. iucr.org

The crystal structure shows that in the isoguanine cation, protonation occurs at the N1, N3, and N7 positions of the purine ring, while the N9 position remains unprotonated. iucr.org The cations exhibit a slight but significant deviation from planarity. A key feature of the solid-state arrangement is the stacking of the isoguanine cations on top of one another, forming columns parallel to the c-axis. iucr.org Within these columns, the distances between successive cations alternate between 3.18 Å and 3.36 Å. iucr.org Furthermore, a comprehensive three-dimensional network of hydrogen bonds, involving all available protons, contributes to the stability of the crystal lattice. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | A2/a | iucr.org |

| a (Å) | 15.161 | iucr.org |

| b (Å) | 14.791 | iucr.org |

| c (Å) | 7.080 | iucr.org |

| β (°) | 101.04 | iucr.org |

Mass Spectrometry and Electron Ionization Studies for Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common ionization method where high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. Studying these fragmentation pathways is crucial for structural elucidation.

The mass spectrum of this compound (molecular weight: 151.13 g/mol ) provides a fingerprint of its structure. nih.gov Upon electron ionization, the molecular ion peak is expected at an m/z corresponding to its molecular weight. Due to the energetic nature of EI, the molecular ion often undergoes fragmentation, yielding a series of daughter ions.

The fragmentation of purine analogues like isoguanine typically involves the cleavage of the heterocyclic rings. Common fragmentation pathways for purine bases involve the loss of small neutral molecules such as HCN, CO, and NH3. For isoguanine, a prominent fragmentation pathway likely involves the initial loss of a neutral molecule, leading to the formation of a stable fragment ion. For example, in LC-MS/MS analysis with positive ionization, the protonated molecule [M+H]+ at m/z 152.0 can fragment to produce a significant ion at m/z 135.0, corresponding to the loss of NH3. nih.gov Another observed fragmentation pathway under certain MS/MS conditions shows a precursor ion at m/z 134.0, which could result from the loss of water from the protonated molecule. nih.gov

The analysis of the fragmentation pattern allows for the identification of characteristic ions that can be used to confirm the structure of isoguanine and its analogues.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 152.0 ([M+H]+) | 135.0 | NH3 | nih.gov |

| 151.0 (M+) | 134.0 | HCN | nih.gov |

| 134.0 | 106.0 | CO | nih.gov |

Future Directions in Research on 3,7 Dihydropurin 6 One

Emerging Computational Methodologies and Predictive Modeling

The future of drug discovery and molecular biology is increasingly intertwined with computational power. For 3,7-dihydropurin-6-one, these in silico approaches are set to accelerate the design of novel analogues with enhanced potency and selectivity for specific biological targets.

Advanced computational studies are moving beyond simple docking to employ a suite of sophisticated techniques. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for instance, is a powerful tool for understanding the relationship between the molecular structure of xanthine (B1682287) derivatives and their biological activity. researchgate.netnih.gov By generating 3D models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the electrostatic and steric fields of molecules, providing crucial insights for designing new compounds with improved inhibitory activity against targets like xanthine oxidase. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a dynamic view of how xanthine analogues interact with their target proteins over time. researchgate.net These simulations can reveal the stability of the ligand-receptor complex and identify key amino acid residues that are crucial for binding, such as hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov This information is invaluable for the rational design of next-generation inhibitors. nih.govrsc.org Furthermore, virtual screening of large compound libraries using these validated models can rapidly identify promising new hit compounds for further experimental investigation, significantly shortening the preclinical discovery timeline. researchgate.net The integration of machine learning algorithms with these computational models is also an emerging trend, promising to enhance the predictive accuracy of these models for bioactivity and toxicity. researchgate.netmdpi.com

Novel Synthetic Routes and Biocatalytic Systems for Advanced Analogues

The chemical synthesis of xanthine derivatives is a well-established field, with classical methods like the Traube synthesis still being widely used. nih.gov This method typically involves the cyclization of a 5,6-diaminouracil (B14702) precursor. nih.gov However, the future of synthesis lies in the development of more efficient, versatile, and sustainable methodologies.

Recent advances have focused on one-pot synthesis procedures that combine multiple reaction steps without isolating intermediates, saving time and resources. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique to significantly shorten reaction times and improve yields for key steps like imidazole (B134444) ring closure. Furthermore, the development of novel synthetic strategies allows for greater structural diversification, enabling the introduction of a wide array of substituents at the N1, N3, N7, and C8 positions of the xanthine scaffold. uniroma1.it This flexibility is critical for fine-tuning the pharmacological properties of new analogues. uniroma1.itmdpi.com

A particularly exciting frontier is the development of biocatalytic systems for producing xanthine derivatives. These methods use enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and environmentally friendly conditions. A recent study demonstrated a highly efficient whole-cell biocatalysis process using engineered Escherichia coli to produce 7-methylxanthine (B127787) from caffeine. acs.org This biosynthetic approach is not only low-cost and pollutant-free but also opens the door for producing other valuable methylxanthines. acs.org Exploring the vast enzymatic machinery found in nature, particularly in plants known to produce xanthine alkaloids, could uncover novel enzymes for creating complex and previously inaccessible xanthine analogues. oup.com

Advanced Mechanistic Studies in Complex Biological Systems

While much is known about the role of xanthine as an intermediate in purine (B94841) metabolism and as a modulator of targets like adenosine (B11128) receptors and phosphodiesterases, a deeper understanding of its mechanism of action in complex biological systems is required. wikipedia.org Future research will focus on elucidating the intricate molecular interactions and downstream signaling effects of xanthine derivatives.

A primary area of focus remains xanthine oxidase, the enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net Advanced mechanistic studies combining X-ray crystallography, kinetic analysis, and computational modeling are providing unprecedented insight into the enzyme's active site and reaction mechanism. researchgate.net These studies have identified key amino acid residues, such as Glu802, Arg880, and Phe914, that are critical for substrate binding and catalysis. nih.gov Understanding how different xanthine analogues orient themselves within the active site can explain their varying inhibitory potencies and guide the design of more effective inhibitors for conditions like gout. researchgate.net

Beyond xanthine oxidase, researchers are exploring the broader physiological roles of xanthine derivatives. Genetic studies are beginning to uncover how variations in the xanthine dehydrogenase (XDH) gene may impact cardiovascular health, suggesting roles for the enzyme beyond simple uric acid production. mdpi.com Investigating how xanthine analogues modulate complex cellular pathways, such as those involved in inflammation and innate immunity, will be crucial for developing novel therapeutics for a range of diseases. wikipedia.org

Development of Targeted Chemical Probes for Pathway Elucidation

To unravel the complex roles of this compound and its associated proteins in cellular networks, the development of targeted chemical probes is an essential future direction. These specialized molecules are designed to interact with a specific target in a living system, allowing researchers to visualize, quantify, and manipulate biological processes in real time.

A promising approach is the creation of xanthine-based photoaffinity probes. These probes are designed to mimic potent xanthine-based drugs but contain a photoreactive group. Upon exposure to UV light, the probe permanently crosslinks to its target protein. This technique allows for the unambiguous identification of the protein target and the precise mapping of the ligand-binding site. Recently, a set of potent xanthine-based photoaffinity probes was developed to study TRPC1/4/5 cation channels, providing the first method to quantitatively assess how small molecules bind to these channels in live cells. rsc.org This methodology is critical for drug discovery efforts targeting the xanthine binding site on these important ion channels. rsc.org

Another area of development is fluorescent probes. These are xanthine derivatives conjugated to a fluorophore, which can be used to visualize the localization and concentration of the target enzyme or receptor within cells and tissues. For example, near-infrared (NIR) fluorescent probes that are activated by xanthine oxidase are being developed for in vivo imaging. researchgate.net Such tools could be used to monitor enzyme activity in real-time in disease models, offering powerful insights into pathology and the efficacy of inhibitor drugs. researchgate.net The creation of a diverse toolkit of xanthine-based chemical probes will be instrumental in elucidating new biological pathways and validating novel drug targets.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying hypoxanthine in biological samples?

- Methodological Answer : Hypoxanthine detection typically employs high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) due to their high sensitivity and specificity. For tissue or plasma samples, pre-treatment steps such as protein precipitation (e.g., using perchloric acid) and filtration are critical to avoid matrix interference. Validation should include calibration curves, recovery tests, and intra-/inter-day precision checks. Enzymatic assays (e.g., xanthine oxidase-coupled reactions) are alternative methods but may require optimization to minimize cross-reactivity with similar purines .

Q. How does hypoxanthine function within purine salvage pathways, and what experimental models are used to study its metabolic roles?

- Methodological Answer : Hypoxanthine is a key intermediate in purine metabolism, recycled via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). In vitro models (e.g., cultured hepatocytes or knockout cell lines for HGPRT) are used to study its salvage pathway. Isotopic labeling (e.g., ¹⁴C-hypoxanthine) can track incorporation into nucleic acids. In vivo, rodent models with induced ischemia-reperfusion injury or genetic mutations (e.g., Lesch-Nyhan syndrome) are common. Analytical techniques like LC-MS/MS are essential for quantifying metabolic flux .

Q. What challenges arise in isolating hypoxanthine from complex biological matrices, and how are they addressed?

- Methodological Answer : Hypoxanthine isolation is complicated by its low concentration and co-eluting metabolites. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Ultracentrifugation or ultrafiltration removes proteins, while derivatization (e.g., with dansyl chloride) enhances detectability in MS. Method validation should include spike-and-recovery experiments and comparison with standardized reference materials .

Advanced Research Questions

Q. How can researchers design experiments to investigate hypoxanthine's role in oxidative stress and cellular damage?

- Methodological Answer : Experimental design should include:

- Model Selection : Primary cell cultures (e.g., neurons, cardiomyocytes) or animal models exposed to oxidative stressors (e.g., hydrogen peroxide, paraquat).

- Controls : Baseline hypoxanthine levels measured pre- and post-treatment; use of antioxidants (e.g., N-acetylcysteine) to confirm oxidative pathways.

- Endpoints : Quantify hypoxanthine via HPLC-MS, correlate with markers like 8-OHdG (DNA oxidation) and glutathione levels. Multi-omics approaches (transcriptomics/metabolomics) identify upstream regulators (e.g., xanthine oxidase activity) .

Q. What strategies resolve contradictions in reported hypoxanthine concentrations across clinical and preclinical studies?

- Methodological Answer : Discrepancies often stem from:

- Sample Handling : Differences in collection time (e.g., post-mortem vs. fresh tissue), storage conditions (e.g., -80°C vs. room temperature), or anticoagulants (heparin vs. EDTA).

- Analytical Variability : Standardize protocols using certified reference materials (e.g., NIST SRM 1950 plasma).

- Meta-Analysis : Pool data using PRISMA guidelines, stratify by study design, and apply statistical models (e.g., random-effects) to account for heterogeneity. Pilot studies should predefine inclusion/exclusion criteria to reduce bias .

Q. How can hypoxanthine derivatives be optimized for pharmacological applications, such as adenosine receptor modulation?

- Methodological Answer : Structural modifications (e.g., alkylation at N-3 or N-7 positions) enhance receptor affinity. For example, 2-[(3,4-dichlorophenyl)methylamino]-3,7-dihydropurin-6-one (ZINC:5117079) was synthesized via nucleophilic substitution and tested in in silico docking studies (e.g., AutoDock Vina) against A₂A receptors. In vitro validation includes cAMP assays and competitive binding with radiolabeled ligands (e.g., ³H-ZM241385). Toxicity screening (e.g., mitochondrial respiration assays) ensures selectivity .

Q. What frameworks ensure methodological rigor when formulating research questions on hypoxanthine's clinical implications?

- Methodological Answer : Apply the PICO framework:

- Population : Define patient cohorts (e.g., gout patients with hyperuricemia).

- Intervention : Hypoxanthine-lowering therapies (e.g., allopurinol).

- Comparison : Placebo or alternative treatments (e.g., febuxostat).

- Outcome : Serum urate levels or tophi resolution.

Use FINER criteria to evaluate feasibility, novelty, and relevance. Pilot studies should address ethical approval (e.g., IRB protocols for human samples) and power analysis to determine sample size .

Data Presentation Guidelines

- Tables : Include retention times, detection limits, and recovery rates for analytical methods.

- Figures : Use scatter plots for concentration correlations or pathway diagrams to illustrate metabolic roles.

- Reporting : Follow CONSORT guidelines for clinical studies (e.g., detailing participant feedback mechanisms and protocol adjustments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.